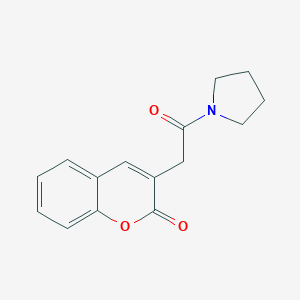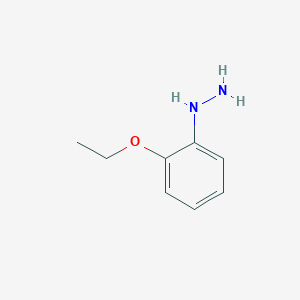![molecular formula C11H15NO4S B099908 Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl ester CAS No. 18303-02-1](/img/structure/B99908.png)
Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl ester, also known as mesulfuron-methyl, is a herbicide used to control broadleaf weeds in various crops. It belongs to the sulfonylurea family of herbicides and is known for its high efficacy at low application rates.
Mechanism of Action
Mesulfuron-methyl works by inhibiting the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants. By inhibiting this enzyme, Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl esterethyl prevents the growth and development of broadleaf weeds, leading to their eventual death. The mechanism of action of Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl esterethyl is specific to plants, making it an effective herbicide with minimal impact on non-target organisms.
Biochemical and Physiological Effects:
Mesulfuron-methyl has been shown to have a range of biochemical and physiological effects on plants. It inhibits the biosynthesis of branched-chain amino acids, leading to a disruption in protein synthesis and cell division. This disruption ultimately leads to the death of the plant. Mesulfuron-methyl also affects the photosynthetic process in plants, leading to reduced photosynthesis and energy production.
Advantages and Limitations for Lab Experiments
Mesulfuron-methyl is a widely used herbicide in laboratory experiments due to its high efficacy and specificity. It is relatively easy to use and has a low environmental impact when used according to label directions. However, Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl esterethyl has some limitations in laboratory experiments, such as its potential to interfere with other biochemical processes in plants, leading to unintended effects.
Future Directions
There are several future directions for research on Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl esterethyl. One area of research is the development of new formulations and application methods to improve the herbicide's efficacy and reduce its environmental impact. Another area of research is the study of Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl esterethyl's impact on non-target organisms, such as insects and soil microorganisms. Finally, research is needed to better understand the mechanism of action of Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl esterethyl and its potential for use in integrated weed management strategies.
Conclusion:
Mesulfuron-methyl is a highly effective herbicide used to control broadleaf weeds in various crops. Its mechanism of action is specific to plants, making it a safe and effective herbicide with minimal impact on non-target organisms. Mesulfuron-methyl has been extensively studied for its herbicidal properties and its impact on the environment. Future research is needed to improve the herbicide's efficacy and reduce its environmental impact and to better understand its mechanism of action and potential for use in integrated weed management strategies.
Synthesis Methods
Mesulfuron-methyl is synthesized through a multistep process that involves the reaction of 4-methylsulfonylphenylhydrazine with 1-methylethyl chloroformate. The resulting intermediate is then reacted with 2,4-dichloro-5-methylpyrimidine to form Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl esterethyl. The synthesis of Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl esterethyl is a complex process that requires careful control of reaction conditions and high purity reagents to ensure the final product's quality.
Scientific Research Applications
Mesulfuron-methyl has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be highly effective in controlling broadleaf weeds in various crops, including wheat, barley, and corn. Mesulfuron-methyl has also been studied for its impact on non-target organisms, such as insects and soil microorganisms. Research has shown that Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl esterethyl is relatively safe for non-target organisms when used according to label directions.
properties
CAS RN |
18303-02-1 |
|---|---|
Molecular Formula |
C11H15NO4S |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
propan-2-yl N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C11H15NO4S/c1-8(2)16-11(13)12-17(14,15)10-6-4-9(3)5-7-10/h4-8H,1-3H3,(H,12,13) |
InChI Key |
FOKWWPWMZYWNKM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



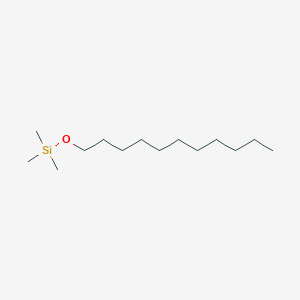
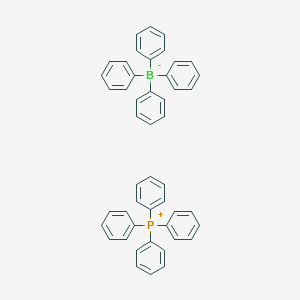

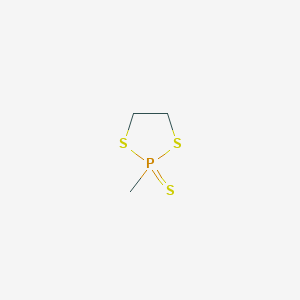
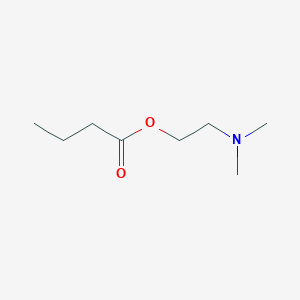
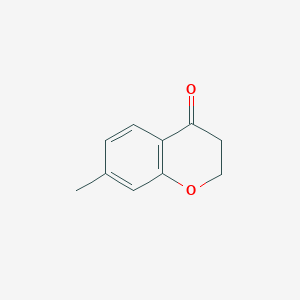
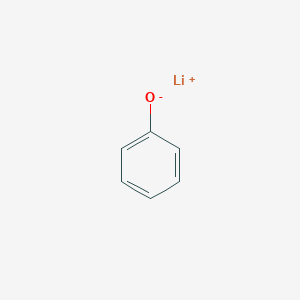
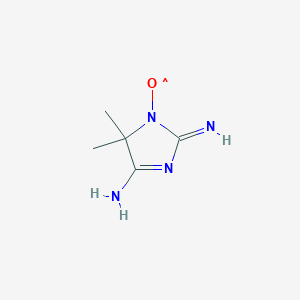
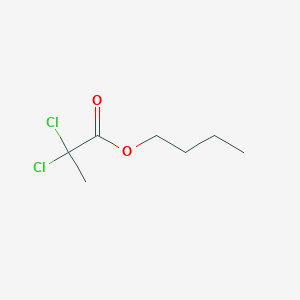

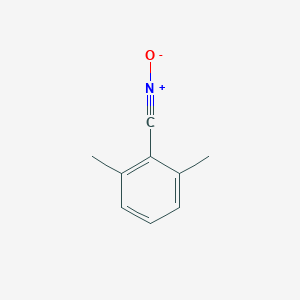
![Potassium;4-[(5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-yl)oxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B99846.png)
